(5-(Dimethylamino)pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

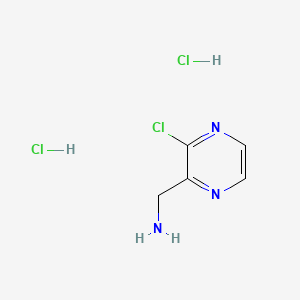

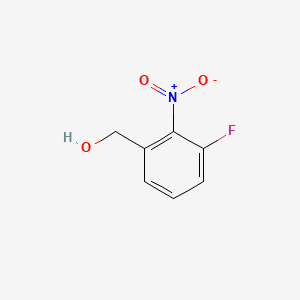

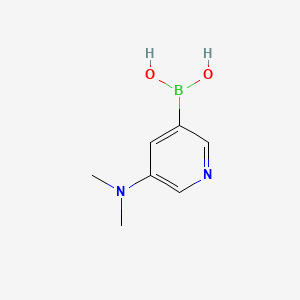

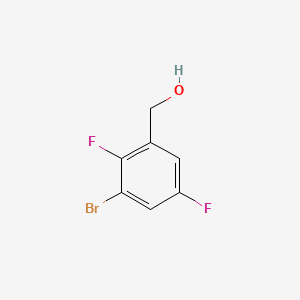

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H11BN2O2 . It has a molecular weight of 165.99 . It is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of “(5-(Dimethylamino)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3rd position with a boronic acid group and at the 5th position with a dimethylamino group .

Chemical Reactions Analysis

Boronic acids, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .

Physical And Chemical Properties Analysis

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.7±52.0 °C at 760 mmHg, and a flash point of 181.6±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

Sensing Applications

(5-(Dimethylamino)pyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can form reversible covalent complexes with sugars and other diols, making it valuable for the detection of saccharides and glycoproteins .

Biological Labelling and Protein Manipulation

The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation. (5-(Dimethylamino)pyridin-3-yl)boronic acid can be used to label cell surface carbohydrates or to modify proteins that have been glycosylated. This is particularly useful in research focused on cell surface markers and protein targeting .

Separation Technologies

In the field of separation technologies, boronic acids are employed for their selective binding properties(5-(Dimethylamino)pyridin-3-yl)boronic acid can be used in chromatography and electrophoresis to separate molecules based on their diol content, which is especially useful for the purification of glycoproteins and other biologically relevant molecules .

Therapeutics Development

Boronic acids have therapeutic potential due to their biochemical interactions. (5-(Dimethylamino)pyridin-3-yl)boronic acid has been explored for its use in the development of enzyme inhibitors, particularly those that target enzymes involved in carbohydrate metabolism. It also holds promise for the creation of new drugs that can interact with cell surface carbohydrates .

Polymer Science

In polymer science, (5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a building block for creating polymers with specific functionalities. These polymers can be designed to respond to the presence of diols, which allows for the creation of smart materials that can change their properties in response to environmental stimuli .

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of boronic acids in organic chemistry is in Suzuki-Miyaura cross-coupling reactions(5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a reagent in these reactions to create carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .

Wirkmechanismus

Target of Action

The primary target of 5-(Dimethylamino)pyridin-3-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Zukünftige Richtungen

Boronic acids and their derivatives, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, continue to be of great interest in the field of organic synthesis. Their use in Suzuki-Miyaura cross-coupling reactions has been extensively studied, and ongoing research aims to further understand their properties and potential applications .

Eigenschaften

IUPAC Name |

[5-(dimethylamino)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONOLKVBZTVRBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)N(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725463 |

Source

|

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(Dimethylamino)pyridin-3-yl)boronic acid | |

CAS RN |

1018680-09-5 |

Source

|

| Record name | [5-(Dimethylamino)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)